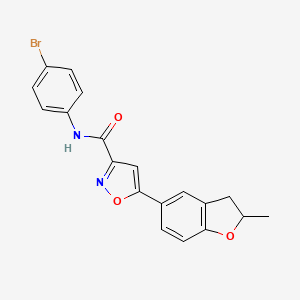![molecular formula C20H20N2O3S B14984686 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B14984686.png)
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(3-methylphenoxy)acetamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a phenoxyacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Phenoxyacetamide Moiety: This step involves the reaction of phenoxyacetic acid with an appropriate amine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy group.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(3-methylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Compounds containing thiazole rings have shown promise in treating various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mécanisme D'action
The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl and phenoxyacetamide groups can further influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide
- N-(4-methoxyphenyl)-N-methylacetamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(3-methylphenoxy)acetamide is unique due to the presence of both a thiazole ring and a phenoxyacetamide moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H20N2O3S |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H20N2O3S/c1-14-4-3-5-18(10-14)25-12-19(23)21-11-16-13-26-20(22-16)15-6-8-17(24-2)9-7-15/h3-10,13H,11-12H2,1-2H3,(H,21,23) |
Clé InChI |
DDAODMJMQWSVEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14984616.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide](/img/structure/B14984619.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pentanamide](/img/structure/B14984628.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984631.png)

![{1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14984637.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B14984640.png)

![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B14984654.png)
![Methyl 4-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B14984661.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B14984666.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B14984672.png)
![1-benzyl-4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14984679.png)
